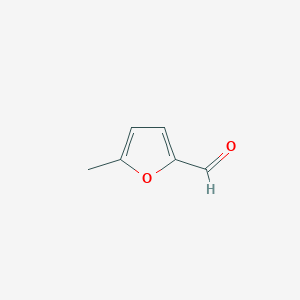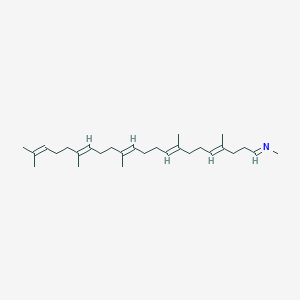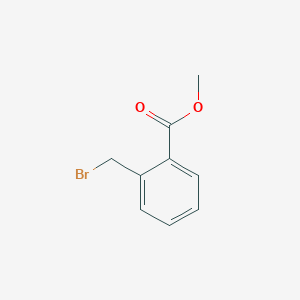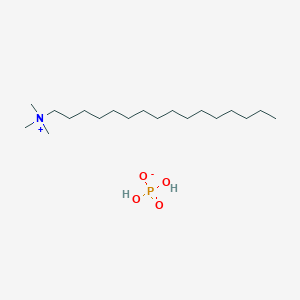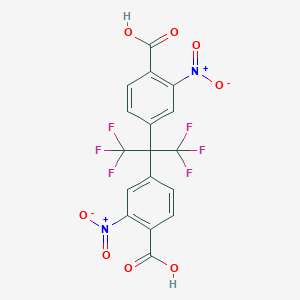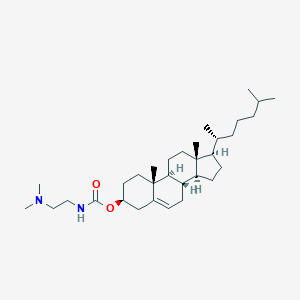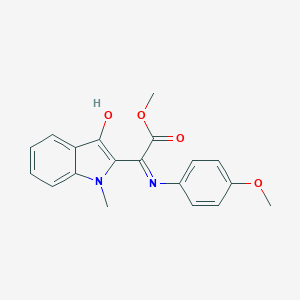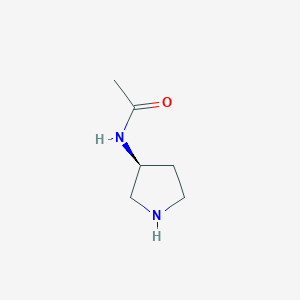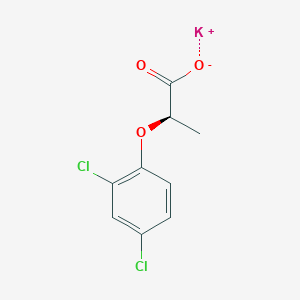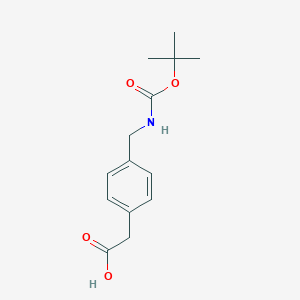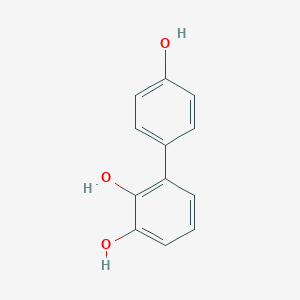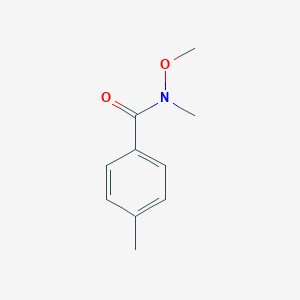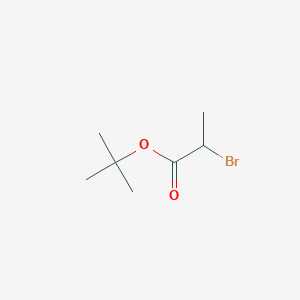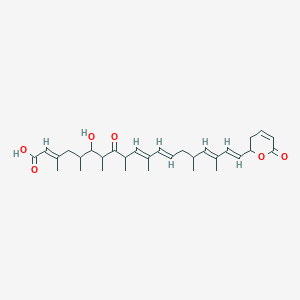
6-Hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step chemical reactions, starting from simpler precursors. For instance, the stereoselective synthesis of conjugated linoleic acid isomers and their radiolabeled analogs from 1-heptyne demonstrates the intricacies of synthesizing structurally complex fatty acids through palladium-catalyzed cross-coupling reactions, Grignard reactions, and Wittig reactions, among others (Loreau, Chardigny, Sebedio, & Nöel, 2003). This methodology may provide insights into the synthesis strategies applicable for our target molecule, highlighting the importance of selecting appropriate catalysts and reaction conditions to achieve desired structural features.
Molecular Structure Analysis
The determination of molecular structures is critical in understanding the chemical behavior of compounds. Techniques such as X-ray diffraction (XRD) are instrumental in elucidating the conformations of complex molecules. For example, the crystal structures of related compounds have been determined, offering insights into their spatial arrangements and potential reactive sites (Kurbanova et al., 2009). Such analyses are foundational in predicting the reactivity and interactions of “6-Hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid” within biological systems or synthetic applications.
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a molecule involves studying its reactivity with various reagents under different conditions. The synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring from 6-methyl-5-hepten-2-one provides a glimpse into the types of chemical transformations that similar structures might undergo, including cyclization reactions, esterification, and reduction steps (Hanzawa et al., 2012). These reactions are crucial for modifying the molecule to enhance its physical and chemical properties for specific applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study focuses on the synthesis and characterization of derivatives similar to the specified compound. These derivatives have applications in forming dinuclear and hexanuclear molybdenum(V) complexes, useful in various chemical reactions and analyses (Cindrić et al., 2004).
Chemistry in Baking Model Systems
- Research on hydroxycinnamic acids in glucose/glycine baking models indicates that derivatives of these acids react with Maillard intermediates, forming products with potential applications in food chemistry and analysis (Jiang et al., 2009).
Total Synthesis
- The total synthesis of 18-oxo-ETE, a compound related to the specified chemical, has been achieved. This type of synthesis is significant in the study of biologically active compounds and their potential applications (Romanov et al., 2002).
Novel Synthesis Routes
- New synthesis methods for compounds like the specified chemical are explored. These methods are critical in the development of new pharmaceuticals and advanced materials (Grange & Williams, 2010).
Marine Fungus Derivatives
- Compounds derived from marine fungi, similar in structure to the specified chemical, are identified. These have potential applications in marine biology, pharmacology, and natural product chemistry (Wu et al., 2010).
Propiedades
IUPAC Name |
6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O6/c1-20(16-22(3)14-15-27-12-9-13-29(34)37-27)10-8-11-21(2)17-24(5)30(35)26(7)31(36)25(6)18-23(4)19-28(32)33/h8-9,11,13-17,19-20,24-27,31,36H,10,12,18H2,1-7H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYKTDIJCLHSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 196645 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



